molecular formula C9H21NO B14740485 5-(Butan-2-ylamino)pentan-1-ol CAS No. 6622-27-1

5-(Butan-2-ylamino)pentan-1-ol

Cat. No.: B14740485
CAS No.: 6622-27-1
M. Wt: 159.27 g/mol
InChI Key: BGEVWGPSWDXWJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Butan-2-ylamino)pentan-1-ol is a secondary amine-alcohol hybrid compound characterized by a pentan-1-ol backbone substituted with a butan-2-ylamino group at the fifth carbon.

Properties

CAS No.

6622-27-1

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

5-(butan-2-ylamino)pentan-1-ol

InChI

InChI=1S/C9H21NO/c1-3-9(2)10-7-5-4-6-8-11/h9-11H,3-8H2,1-2H3

InChI Key

BGEVWGPSWDXWJF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Butan-2-ylamino)pentan-1-ol typically involves the reaction of butan-2-amine with pentan-1-ol under specific conditions. One common method is the reductive amination of pentan-1-ol using butan-2-amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as nickel or palladium on carbon are often used to facilitate the reaction, and the process is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(Butan-2-ylamino)pentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(Butan-2-ylamino)pentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Butan-2-ylamino)pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amine groups allow it to form hydrogen bonds and ionic interactions, which can modulate the activity of these targets. This compound may also participate in metabolic pathways, where it undergoes enzymatic transformations .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Alkylamino Group Molecular Weight (g/mol) Key Functional Groups
5-(Butan-2-ylamino)pentan-1-ol sec-Butyl ~159.3 (estimated) -OH, -NH-(CH₂CH(CH₂CH₃))
5-(Diethylamino)pentan-1-ol Diethyl ~159.3 (estimated) -OH, -N(CH₂CH₃)₂
5-(Dimethylamino)pent-2-en-1-ol Dimethyl + conjugated 129.2 -OH, -N(CH₃)₂, C=C

Physicochemical Properties

  • For example, 5-(Diethylamino)pentan-1-ol derivatives exhibit melting points <100°C, while aryl-substituted analogs (e.g., 3j in ) melt at 84°C due to crystallinity .
  • Solubility: The hydroxyl group enhances water solubility, while hydrophobic alkylamino groups improve organic phase compatibility.

Table 2: Physical Properties

Compound Melting Point (°C) Solubility Trends Notable Spectral Peaks (IR, NMR)
This compound Not reported Amphiphilic Expected: ~3300 cm⁻¹ (-OH), ~2950 cm⁻¹ (C-H stretch)
5-(Diethylamino)pentan-1-ol Not reported Polar aprotic solvents δ 1.1–3.5 ppm (alkyl protons in NMR)
5-(4-Benzylpiperidin-1-yl) analog 64°C Moderate in alcohols IR: 2929 cm⁻¹ (C-H), 1454 cm⁻¹ (aromatic)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.